molecular formula C13H17N3O3 B2737631 3-[(5-Carbamoylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid CAS No. 1280592-89-3

3-[(5-Carbamoylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid

Cat. No. B2737631
M. Wt: 263.297
InChI Key: XELXEIVRJJWGFU-UHFFFAOYSA-N
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Description

“3-[(5-Carbamoylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid” is an organic compound with the molecular weight of 263.3 . It is a derivative of cyclohexanecarboxylic acid .


Molecular Structure Analysis

The IUPAC name for this compound is “3- { [5- (aminocarbonyl)-2-pyridinyl]amino}cyclohexanecarboxylic acid”. The InChI code is "1S/C13H17N3O3/c14-12 (17)9-4-5-11 (15-7-9)16-10-3-1-2-8 (6-10)13 (18)19/h4-5,7-8,10H,1-3,6H2, (H2,14,17) (H,15,16) (H,18,19)" .

Scientific Research Applications

Supramolecular Architectures

Cyclohexane-1, 3cis, 5cis-tricarboxylic acid (CTA) has shown to form complex supramolecular structures with organic bases, demonstrating various acid motifs like tapes, sheets, and networks. Such structures are crucial for understanding molecular interactions and designing new materials with specific physical and chemical properties (Shan, Bond, & Jones, 2003).

Hydrogen Bonding in Cocrystals

The study of cocrystals of cyclohexanetricarboxylic acid with bipyridine homologues has revealed intricate hydrogen bonding patterns that are essential for the design of neutral and ionic complexes. This understanding aids in the development of materials with predefined structural characteristics (Bhogala & Nangia, 2003).

Synthesis of Biologically Active Compounds

Cyclohexane carboxylic acid derivatives are pivotal in synthesizing biologically active compounds, including peptidomimetics. The ruthenium-catalyzed synthesis approach has expanded the toolbox for creating triazole-based scaffolds, crucial for developing compounds with significant biological activities (Ferrini et al., 2015).

Conformational Studies

The conformation of cyclohexane carboxylic acid derivatives, such as 1-aminocyclohexane-1-carboxylic acid, has been extensively studied. Understanding the conformational preferences of such compounds is vital for designing molecules with desired biological or chemical properties (Valle et al., 1988).

Catalytic Asymmetric Synthesis

Derivatives of cyclohexanecarboxylic acid have been shown to act as bidentate ligands in metal-mediated catalytic asymmetric synthesis. This application is crucial for producing compounds with high enantiomeric excess, an essential aspect of pharmaceutical chemistry (Wipf & Wang, 2002).

properties

IUPAC Name

3-[(5-carbamoylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c14-12(17)9-4-5-11(15-7-9)16-10-3-1-2-8(6-10)13(18)19/h4-5,7-8,10H,1-3,6H2,(H2,14,17)(H,15,16)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELXEIVRJJWGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)NC2=NC=C(C=C2)C(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5-Carbamoylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid

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